15-keto Latanoprost
説明
15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals . It is produced by the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .
Synthesis Analysis
An efficient asymmetric synthetic route for the synthesis of anti-glaucoma agent, (15R)-latanoprost using Corey lactone diol as chiral substrate under Swern oxidation, allylic reduction and Wittig reaction conditions has been developed . This new synthetic protocol is a good alternative for the synthesis of latanoprost with high stereo selectivity and improved yield .Molecular Structure Analysis
The molecular formula of 15-keto Latanoprost is C26H38O5 .Chemical Reactions Analysis
15-keto Latanoprost is formed from latanoprost via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .Physical And Chemical Properties Analysis
15-keto Latanoprost is a colorless to slightly yellow oil that is very soluble in acetonitrile and freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol . It is practically insoluble in water .科学的研究の応用
Application in Ophthalmology
Comprehensive Summary of the Application
15-keto Latanoprost, also known as 15-keto fluprostenol, is used in the field of Ophthalmology, specifically for the treatment of glaucoma . Glaucoma is one of the leading causes of irreversible blindness worldwide, characterized by progressive optic neuropathy in association with damage to the optic nerve head .
Methods of Application or Experimental Procedures
In a randomized double-masked placebo-controlled study, 12 patients with ocular normal tension glaucoma (NTG) were enrolled . To ensure patient compliance to treatment, all study subjects were hospitalized. In each patient, the eye to be submitted to the treatments was randomly chosen. After hospital admission, those patients received for 5 days at 8 P.M. either one drop of 15-keto fluprostenol (35 μg/ml) or one drop of placebo .
Results or Outcomes Obtained
Starting with the first intraocular pressure (IOP) measurement after the first treatment, IOP was reduced by about 14% in the eyes treated with 15-keto fluprostenol, in comparison with baseline IOP values of 15-keto fluprostenol-treated patients . The IOP reduction in the 15-keto fluprostenol-treated group was significantly compared to the placebo group (p < 0.05) starting from day 3 till day 6 of the study . Except for mild hyperemia in one 15-keto fluprostenol-treated eye, no other side effects were observed or reported by the enrolled patients .
Application in Veterinary Medicine
Comprehensive Summary of the Application
15-keto Latanoprost has been found to have applications in veterinary medicine, specifically in reducing the pupillary diameter in cats . This can be particularly useful in veterinary ophthalmology, where pupil dilation or constriction can be necessary for certain diagnostic procedures or treatments.
Methods of Application or Experimental Procedures
In a study, 15-keto Latanoprost was administered topically at a dose of 5 µg/eye . The effect on the pupillary diameter was then observed and recorded.
Results or Outcomes Obtained
The study found that topical administration of 15-keto Latanoprost effectively reduced the pupillary diameter in cats . This suggests that 15-keto Latanoprost could be a useful tool in veterinary ophthalmology for procedures requiring pupil constriction.
Application in Glaucoma Research
Comprehensive Summary of the Application
15-keto Latanoprost has been used in research studies to understand the mechanisms of glaucoma treatment . It is an active metabolite of the FP receptor agonist latanoprost , which is a commonly used ocular hypotensive drug .
Methods of Application or Experimental Procedures
In a study, intraocular administration of 15-keto latanoprost (1 µg/eye) was performed in cynomolgus monkeys . The study aimed to compare the ocular hypotensive effects of 15-keto latanoprost with the commercial preparation of latanoprost .
Results or Outcomes Obtained
The study found that 15-keto latanoprost effectively reduced intraocular pressure in the monkeys . The reduction in intraocular pressure produced by 0.001% 15-keto latanoprost was equivalent to, and at some measured time points, greater than the effect produced by 0.005% latanoprost . The intraocular pressure reduction by 15-keto latanoprost appeared to have no effect on aqueous humor production or tonographic outflow facility, indicating a drug-induced increase in uveoscleral outflow .
Safety And Hazards
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-keto Latanoprost | |
CAS RN |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。